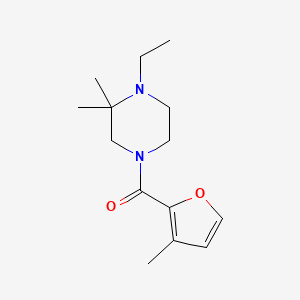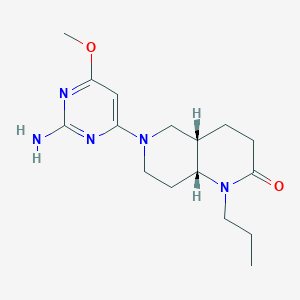![molecular formula C19H26N2O2 B5302010 N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5302010.png)
N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide, also known as AZPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopentanecarboxamide derivatives, which have been studied extensively for their pharmacological and biological properties.
Mécanisme D'action
The mechanism of action of N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and pain. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of various transcription factors involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide has been shown to exhibit a range of biochemical and physiological effects in various experimental models. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain, as well as to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide is its broad range of pharmacological activities, which make it a promising candidate for the treatment of various diseases. However, its potential toxicity and limited bioavailability may limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide, including:
1. Further investigation of its mechanism of action and potential targets for therapeutic intervention.
2. Development of novel formulations and delivery systems to improve its bioavailability and reduce toxicity.
3. Investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
4. Clinical trials to evaluate its safety and efficacy in humans for the treatment of various diseases.
In conclusion, N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide is a promising compound with potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.
Méthodes De Synthèse
N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide can be synthesized through a multi-step process involving the reaction of 1-azepanecarboxylic acid with phenyl isocyanate, followed by the reaction of the resulting product with cyclopentanecarboxylic acid. The final compound is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various inflammatory and neurological disorders.
Propriétés
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(15-9-3-4-10-15)20-17-12-6-5-11-16(17)19(23)21-13-7-1-2-8-14-21/h5-6,11-12,15H,1-4,7-10,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEXXBVLUVXLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepane-1-carbonyl)phenyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5301938.png)

![N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5301951.png)

![4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5301970.png)
![2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol](/img/structure/B5301978.png)
![2-[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5301984.png)
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301988.png)

![2-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepan-5-one](/img/structure/B5301998.png)
![4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5302001.png)
![3-[4-(allyloxy)phenyl]-2-(1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5302016.png)